molecular formula C10H10ClN3O B15067663 5-(Furan-2-yl)picolinimidamide hydrochloride CAS No. 1179362-27-6

5-(Furan-2-yl)picolinimidamide hydrochloride

Cat. No.: B15067663
CAS No.: 1179362-27-6
M. Wt: 223.66 g/mol
InChI Key: IWVAQVYXYORWPL-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)picolinimidamide hydrochloride (CAS 1179362-27-6) is a chemical compound with the molecular formula C 10 H 10 ClN 3 O and a molecular weight of 223.66 . It is supplied as a solid and should be stored sealed in a dry, room temperature environment . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. As a functionalized picolinimidamide, this compound serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. While specific biological data for this molecule is limited, its core structure is closely related to picolinimidamide derivatives, which are recognized for their utility as ligands in metal-catalyzed cross-coupling reactions, such as nickel-catalyzed C–N bond formation . Furthermore, the structural framework, incorporating both furan and pyridine rings, is a common pharmacophore found in compounds with demonstrated biological activity. Scientific literature reports that related heterocyclic compounds, such as those containing 5-(furan-2-yl)pyrazole and thiazole moieties, have been synthesized and evaluated for their antimicrobial properties, showing promising results against a range of microorganisms . Researchers may therefore explore the application of this compound in the synthesis of novel complex molecules, including 1,3,4-thiadiazoles and other fused heterocyclic systems, for screening in antimicrobial and other biological assays .

Properties

CAS No.

1179362-27-6

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-(furan-2-yl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H9N3O.ClH/c11-10(12)8-4-3-7(6-13-8)9-2-1-5-14-9;/h1-6H,(H3,11,12);1H

InChI Key

IWVAQVYXYORWPL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=C(C=C2)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-(Furan-2-yl)picolinimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 5-(Furan-2-yl)picolinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the picolinimidamide derivative. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

5-(Furan-2-yl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The picolinimidamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(Furan-2-yl)picolinimidamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, leading to the inhibition of their activity. The picolinimidamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can disrupt essential biological pathways, leading to the compound’s antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent at the 5-position of the pyridine ring significantly influences the compound’s physicochemical and biological behavior. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
5-(Furan-2-yl)picolinimidamide HCl Furan-2-yl C₁₀H₁₀ClN₃O* 231.66* Electron-rich aromatic heterocycle; may enhance π-π interactions
5-Phenylpicolinimidamide HCl Phenyl C₁₂H₁₂ClN₃ 233.70 Hydrophobic; stabilizes via aromatic stacking
5-Methoxypicolinimidamide HCl Methoxy C₇H₁₀ClN₃O 203.63 Electron-donating group; improves solubility
5-(Trifluoromethyl)picolinimidamide HCl CF₃ C₇H₇ClF₃N₃ 225.60 Electron-withdrawing; enhances metabolic stability

*Hypothetical values based on structural analogs.

Biological Activity

5-(Furan-2-yl)picolinimidamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H10ClN3OC_{10}H_{10}ClN_3O, with a molecular weight of approximately 223.66 g/mol. The compound consists of a furan ring and a picolinimidamide moiety, which contribute to its reactivity and biological interactions. The furan ring allows for electrophilic aromatic substitution, while the imidamide group can participate in nucleophilic substitutions, making it versatile in synthetic applications.

Preliminary studies suggest that this compound may interact with various biological targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to receptors that mediate cellular signaling.
  • DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially influencing gene expression and cellular function .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have demonstrated that related structures possess significant activity against various pathogens, including protozoa and bacteria. The mechanism often involves disruption of microbial cell functions or inhibition of vital metabolic processes .

Anticancer Potential

The compound's ability to interact with DNA suggests potential anticancer properties. G-quadruplex stabilization has been linked to anticancer activity, as these structures can regulate gene expression involved in cell proliferation and apoptosis. Compounds that stabilize G-quadruplexes have been identified as promising candidates for cancer therapy .

Case Studies and Research Findings

  • Antiprotozoal Activity : A study on related compounds showed effective inhibition against Trypanosoma species, with selectivity indices indicating low toxicity to mammalian cells. The most active derivatives exhibited EC50 values in the low micromolar range, suggesting potential therapeutic applications against parasitic infections .
  • DNA Binding Studies : Research indicated that low molecular weight bis-arylimidamides demonstrated significant DNA binding capabilities, leading to decreased absorbance in methyl green assays. This suggests that this compound may similarly affect DNA structure and function .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Picolinimidamide HydrochlorideC6H8ClN3C_6H_8ClN_3Simpler structure; lacks furan ringModerate antimicrobial activity
4-(Furan-3-yl)picolinimidamide HydrochlorideC10H10ClN3OC_{10}H_{10}ClN_3ODifferent furan positionSignificant enzyme inhibition
Furan-2-carboximidamide HydrochlorideC5H6N2OHClC_5H_6N_2O\cdot HClSmaller size; focuses on carboximidamide groupLimited biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Furan-2-yl)picolinimidamide hydrochloride, and how can experimental design minimize trial-and-error approaches?

  • Methodology : Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of experiments while identifying critical variables .
  • Key Steps :

Define input variables (e.g., furan derivatives, picolinimidamide precursors).

Apply response surface methodology to model yield vs. reaction conditions.

Validate predictions with confirmatory runs.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

  • Methodology : Combine HPLC (≥98% purity verification) with NMR (1H/13C for functional group confirmation) and mass spectrometry (exact mass validation). Cross-reference with IR spectroscopy to detect impurities like unreacted furan moieties .
  • Data Cross-Check : Use PubChem or peer-reviewed spectral databases to compare experimental vs. theoretical data .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Wear PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
  • Follow OSHA hazard communication standards for carcinogenic risk mitigation (e.g., secure storage, spill containment) .
  • Dispose of waste via approved facilities to comply with EPA regulations .

Advanced Research Questions

Q. How can computational modeling accelerate reaction optimization for this compound?

  • Methodology : Implement quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can model electron density shifts during imidamide formation .
  • Case Study : ICReDD’s workflow integrates computed reaction paths with experimental validation, reducing optimization time by 40–60% .

Q. What strategies resolve contradictions in reported biological activity data for furan-picolinimidamide derivatives?

  • Approach :

Conduct systematic literature reviews to identify variability sources (e.g., assay conditions, solvent effects).

Perform meta-analysis using standardized protocols (e.g., fixed vs. random-effects models).

Validate hypotheses with dose-response studies under controlled conditions .

  • Example : Discrepancies in IC50 values may arise from differences in cell-line viability assays; replicate experiments using ISO/IEC 17043-certified methods .

Q. How can membrane separation technologies improve purification of this compound?

  • Methodology : Use nanofiltration or reverse osmosis to separate unreacted precursors (e.g., furan-2-carboxylic acid) based on molecular weight cut-offs. CRDC subclass RDF2050104 provides frameworks for scaling lab-scale separations to pilot plants .
  • Data-Driven Optimization : Monitor permeate flux and rejection rates using real-time sensors paired with process simulation software (e.g., Aspen Plus) .

Q. What role does reactor design play in scaling up synthesis while maintaining yield?

  • Guidelines :

  • Use CRDC subclass RDF2050112 (reaction fundamentals) to model heat/mass transfer in continuous-flow reactors vs. batch systems .
  • Implement PAT (Process Analytical Technology) for inline monitoring of key parameters (e.g., pH, temperature) .
    • Case Study : Microreactors reduce byproduct formation by enhancing mixing efficiency for imidamide derivatives .

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